molecular formula C18H16ClN3O3S2 B12154200 ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate

ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate

Cat. No.: B12154200
M. Wt: 421.9 g/mol
InChI Key: LNJQBNSXQWYYCI-UHFFFAOYSA-N
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Description

Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thieno[2,3-d]pyrimidine core, along with a chlorophenyl group, makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted thienopyrimidine derivatives

Mechanism of Action

The mechanism of action of ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity . The sulfanyl group may contribute to the compound’s redox properties, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a therapeutic agent, while the thieno[2,3-d]pyrimidine core provides a versatile scaffold for further chemical modifications .

Properties

Molecular Formula

C18H16ClN3O3S2

Molecular Weight

421.9 g/mol

IUPAC Name

ethyl 2-[[2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C18H16ClN3O3S2/c1-2-25-15(24)7-20-14(23)9-27-18-16-13(8-26-17(16)21-10-22-18)11-3-5-12(19)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H,20,23)

InChI Key

LNJQBNSXQWYYCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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